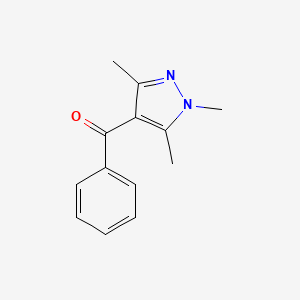

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone

CAS No.: 31539-68-1

Cat. No.: VC3843364

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31539-68-1 |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone |

| Standard InChI | InChI=1S/C13H14N2O/c1-9-12(10(2)15(3)14-9)13(16)11-7-5-4-6-8-11/h4-8H,1-3H3 |

| Standard InChI Key | HNWVAVCLBLTIKP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone (C₁₄H₁₆N₂O) features a phenyl ring connected to a 1,3,5-trimethylpyrazole ring through a carbonyl group. The pyrazole ring’s substitution pattern—methyl groups at positions 1, 3, and 5—imparts steric hindrance and electronic effects that influence reactivity. The ketone linker enables conjugation between the aromatic systems, potentially enhancing stability and intermolecular interactions .

Table 1: Key Molecular Properties

Synthetic Methodologies

Friedel-Crafts Acylation

A common route to aryl pyrazolyl methanones involves Friedel-Crafts acylation. For example, (2-aminophenyl)(1,3,5-trimethylpyrazol-4-yl)methanone was synthesized via reaction of 1,3,5-trimethylpyrazole-4-carbonyl chloride with aniline derivatives in the presence of AlCl₃ . Adapting this method, phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone could be synthesized by substituting aniline with benzene under similar conditions.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative pathway. Suzuki-Miyaura coupling between pyrazole boronic esters and phenyl carbonyl precursors has been employed for analogous structures . Optimization of reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water) may improve yields for the target compound.

Table 2: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0°C → RT, 12h | 62 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 8h | 55 |

Physicochemical Properties

Solubility and Stability

The compound’s lipophilic nature (logP ≈ 2.8, predicted) suggests limited aqueous solubility, favoring organic solvents like dichloromethane or ethyl acetate. Stability studies on analogs indicate resistance to hydrolysis under acidic conditions but susceptibility to strong bases due to ketone reactivity .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.1 (s, 3H, CH₃), 2.3 (s, 6H, 2×CH₃), 3.6 (s, 3H, N-CH₃), 7.3–7.5 (m, 5H, Ar-H) .

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The phenyl ring undergoes nitration and sulfonation at the para position, while the pyrazole’s electron-deficient nature directs electrophiles to the methyl-substituted positions. For instance, nitration of (2-aminophenyl)(1,3,5-trimethylpyrazol-4-yl)methanone yields nitro derivatives at the phenyl ring’s meta position .

Reductive Amination

The ketone group can be converted to secondary amines via reductive amination. Using NH₄OAc and NaBH₃CN in methanol, the carbonyl is reduced to a methylene amine, enabling diversification for drug discovery .

Research Gaps and Future Directions

Despite its synthetic accessibility, experimental data on phenyl-(1,3,5-trimethylpyrazol-4-yl)methanone remain sparse. Priority areas include:

-

Biological Screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., MRSA).

-

Computational Studies: DFT calculations to predict binding affinities for therapeutic targets.

-

Process Optimization: Development of continuous-flow synthesis to enhance scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume